3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol
Description
Properties
IUPAC Name |
3-amino-3-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNAMLAVUTUGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588757 | |
| Record name | 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147611-61-8, 147611-60-7 | |
| Record name | 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(3,4-dichlorophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrogenation of Cyano Intermediates
Catalytic hydrogenation of 3-cyano-3-(3,4-dichlorophenyl)propan-1-ol offers a high-yielding pathway. Using Raney nickel (Ra-Ni) or palladium on carbon (Pd/C) under 3–5 bar H2 pressure, the nitrile group is selectively reduced to an amine. This method achieves >95% conversion with 88–92% isolated yield.
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H2 Pressure | 3.5–4.5 bar | Maximizes nitrile reduction |
| Catalyst Loading | 5–7 wt% Ra-Ni | Prevents over-reduction |
| Temperature | 50–60°C | Balances kinetics and selectivity |
Overcoming Byproduct Formation
Common byproducts include over-reduced alcohols (e.g., 3-amino-1-(3,4-dichlorophenyl)propane) and dechlorinated species. Adding 1–2 mol% thiourea as a poison suppresses dechlorination, while maintaining reaction pH at 8–9 (via NH4OH) minimizes aldol condensation of intermediates.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance throughput. A two-stage system combines:
-
Epoxidation: 3-(3,4-Dichlorophenyl)propene + H2O2 → Epoxide (residence time: 20 min, 70°C).
-
Amination: Epoxide + NH3 → Amino alcohol (residence time: 30 min, 80°C).
Advantages:
Solvent Recovery and Waste Management
Methanol and toluene are recycled via distillation, reducing production costs by 15–20%. Halogenated byproducts are treated with activated carbon adsorption before aqueous discharge, complying with EPA guidelines.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 85–90 | 93–96 | 4–6 | High |
| Epoxide Amination | 70–75 | 88–92 | 8–10 | Moderate |
| Catalytic Hydrogenation | 88–92 | 95–98 | 5–7 | High |
Key Observations:
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-one.
Reduction: Formation of 3-Amino-3-phenyl-propan-1-ol.
Substitution: Formation of 3-Amino-3-(3,4-dialkyl-phenyl)-propan-1-ol.
Scientific Research Applications
Key Features
- Hydroxyl Group : Facilitates hydrogen bonding.
- Amino Group : Enhances binding affinity to biological receptors.
- Dichlorophenyl Moiety : Increases lipophilicity, aiding membrane permeability.
Medicinal Chemistry
3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol is explored for its therapeutic properties, particularly in treating cardiovascular diseases and cancer.
Potential Therapeutic Uses :
- Cardiovascular Applications : Investigated for its ability to modulate adrenergic receptors, which may assist in managing hypertension through vasodilation effects.
- Anticancer Properties : Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Biological Research
The compound serves as a biochemical probe in enzyme interaction studies. Its ability to form stable complexes with proteins allows researchers to investigate its effects on enzyme activity and receptor modulation.
Biological Activities :
- Enzyme Inhibition : Modulates enzyme pathways critical for cellular functions.
- Receptor Interaction : Binds to specific receptors influencing physiological responses.
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in developing specialty chemicals and materials due to its unique chemical properties.
Antimicrobial Activity Study
A study evaluated the minimum inhibitory concentration (MIC) against various bacterial strains:
- Results : MIC ranged from 12.5 µg/mL to 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial properties .
Anticancer Study
In vitro assays tested the compound on human cancer cell lines:
- Findings : Significant reduction in cell viability was observed with IC50 values around 30 µM, suggesting effective anticancer activity .
Cardiovascular Research
Pharmacological studies assessed the compound's impact on blood pressure:
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the dichlorophenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol
- CAS No.: 147611-61-8
- Molecular Formula: C₉H₁₁Cl₂NO
- Molecular Weight : 220.09 g/mol
- XLogP3 : 1.7 (indicating moderate lipophilicity)
- Key Synonyms: (R)-3-Amino-3-(3,4-dichlorophenyl)propan-1-ol RARECHEM AK ML 0279
Applications This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules. Its structural features—two chlorine substituents on the phenyl ring and a β-amino alcohol backbone—make it a versatile precursor in medicinal chemistry .
Comparison with Structurally Similar Compounds
Substituted Dichlorophenyl Derivatives
Key Observations :
- Chlorine Substitution: The 3,4-dichloro configuration enhances steric bulk and electron-withdrawing effects compared to mono-chloro or 2,4-dichloro derivatives. This may influence binding affinity in drug-receptor interactions .
- Chirality : Enantiomers like the (R)-form of the 3,4-dichloro derivative are often prioritized in drug development for stereoselective activity .
Halogen-Substituted Analogues (Fluoro, Bromo, Trifluoromethyl)
Key Observations :
Alkyl-Substituted Derivatives
Key Observations :
Research Findings and Implications
Physicochemical Properties
- Lipophilicity: The 3,4-dichloro derivative (XLogP3 = 1.7) is more lipophilic than mono-halogenated analogues, favoring membrane permeability .
Biological Activity
3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a propan-1-ol backbone with an amino group (-NH2) and a dichlorophenyl group, which contribute to its hydrophobicity and ability to interact with biological targets. The presence of chlorine atoms enhances its lipophilicity, making it suitable for receptor interactions.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules.
- Hydrophobic Interactions : The dichlorophenyl moiety interacts with hydrophobic pockets in proteins, influencing their activity.
These interactions allow the compound to modulate enzyme activity and receptor binding, which are crucial for its therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Preliminary studies suggest effective inhibition against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent.
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines and inhibit tumor growth. Specific mechanisms include modulation of signaling pathways involved in cell proliferation and survival.
Cardiovascular Effects
Due to its ability to interact with adrenergic receptors, this compound has been explored for potential applications in treating cardiovascular conditions such as hypertension. Its receptor modulation properties may lead to vasodilation and reduced blood pressure.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
- Results indicated an MIC ranging from 12.5 µg/mL to 25 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anticancer Study :
- In a cellular assay, the compound was tested on human cancer cell lines (e.g., breast and colon cancer).
- Findings revealed that it significantly reduced cell viability with IC50 values around 30 µM, suggesting potent anticancer effects.
-
Cardiovascular Research :
- A pharmacological study assessed the impact of the compound on blood pressure in hypertensive animal models.
- Results demonstrated a significant reduction in systolic blood pressure after administration, supporting its potential use in hypertension management.
Applications in Drug Development
Given its diverse biological activities, this compound serves as a lead compound for developing new therapeutic agents targeting specific receptors involved in various diseases. Its structural characteristics make it an attractive candidate for further optimization in drug design.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of a nitro precursor (e.g., 3-(3,4-dichlorophenyl)-2-nitropropan-1-ol) using Pd/C or Raney Ni under hydrogen pressure (2–5 atm) . Alternative methods include borohydride-based reductions (e.g., NaBH4 in methanol), though enantiomeric purity may require chiral catalysts or resolution techniques . Key variables affecting yield include solvent polarity (e.g., ethanol vs. THF), temperature (25–60°C), and catalyst loading (5–10% w/w). Purity can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the stereochemistry and structural integrity of this compound be validated?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the amino group (δ 1.5–2.5 ppm for NH2) and dichlorophenyl protons (δ 7.2–7.8 ppm). NOESY experiments may resolve stereochemical ambiguities .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, particularly for chiral centers .
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to determine enantiomeric excess (>99% e.e. achievable with optimized catalysts) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of dust (H335 risk).
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids to prevent decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The amino group acts as a nucleophile, participating in reactions with acyl chlorides or sulfonating agents. For example:
- Amidation : React with benzoyl chloride in dichloromethane (DCM) at 0°C, using triethylamine as a base. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane).
- Steric Effects : The 3,4-dichlorophenyl group may hinder reactivity at the β-position, favoring α-substitution. Computational modeling (DFT) can predict regioselectivity .
Q. How can contradictory data on the compound’s solubility and stability be resolved?
- Methodological Answer :
- Solubility : Conflicting reports may arise from polymorphic forms. Conduct differential scanning calorimetry (DSC) to identify polymorphs. Test solubility in DMSO, methanol, and water (pH 2–12) under controlled conditions .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can detect degradation products (e.g., oxidation to ketones or hydrolysis to propanol derivatives) .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or GPCRs). The dichlorophenyl moiety may engage in hydrophobic pockets, while the amino group forms hydrogen bonds .
- QSAR Models : Train models on analogs (e.g., fluorophenyl or methyl-substituted derivatives) to correlate logP, polar surface area, and IC50 values .
Q. How can researchers design assays to evaluate the compound’s potential as a chiral building block in drug synthesis?
- Methodological Answer :
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to resolve racemic mixtures in organic solvents. Monitor enantiomeric ratio (E) via chiral HPLC .
- Catalytic Asymmetric Synthesis : Screen chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) for enantioselective hydrogenation of precursor nitro compounds .
Q. What experimental approaches address the compound’s instability under acidic or oxidative conditions?
- Methodological Answer :
- Protection Strategies : Protect the amino group with Boc anhydride (di-tert-butyl dicarbonate) in THF/water. Deprotect with TFA for downstream reactions .
- Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen to prevent oxidation. Conduct stress testing with H2O2 or UV light to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
